molecular formula C21H20N2O3S B3596709 2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide

2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B3596709
M. Wt: 380.5 g/mol
InChI Key: IVEJUXHRAWWDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound that features a thiophene ring substituted with benzoylamino, methoxyphenyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of Substituents: The benzoylamino group can be introduced via an amide coupling reaction using benzoyl chloride and an amine precursor. The methoxyphenyl group can be added through a nucleophilic aromatic substitution reaction.

    Final Assembly: The final compound is assembled by coupling the substituted thiophene with the appropriate carboxamide derivative under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(benzoylamino)-N-(2-methoxyphenyl)-3-thiophenecarboxamide: Lacks the dimethyl groups, which may affect its reactivity and binding properties.

    2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-furanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring, which can influence its electronic properties.

Uniqueness

The presence of both benzoylamino and methoxyphenyl groups, along with the dimethyl-substituted thiophene ring, makes 2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide unique

Properties

IUPAC Name

2-benzamido-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-13-14(2)27-21(23-19(24)15-9-5-4-6-10-15)18(13)20(25)22-16-11-7-8-12-17(16)26-3/h4-12H,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEJUXHRAWWDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.